1-Ethyl-piperidine-4-carbaldehyde

Catalog No.
S3126878
CAS No.
1039415-48-9
M.F
C8H15NO
M. Wt
141.214
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-piperidine-4-carbaldehyde

CAS Number

1039415-48-9

Product Name

1-Ethyl-piperidine-4-carbaldehyde

IUPAC Name

1-ethylpiperidine-4-carbaldehyde

Molecular Formula

C8H15NO

Molecular Weight

141.214

InChI

InChI=1S/C8H15NO/c1-2-9-5-3-8(7-10)4-6-9/h7-8H,2-6H2,1H3

InChI Key

CJWYRHTUDJMLSU-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)C=O

Solubility

not available

1-Ethyl-piperidine-4-carbaldehyde is a chemical compound with the molecular formula C8H15NOC_8H_{15}NO and a molecular weight of approximately 141.21 g/mol. It is categorized as an aldehyde due to the presence of the carbonyl group (-CHO) at the 4-position of the piperidine ring. This compound is known for its potential applications in organic synthesis and medicinal chemistry.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols or other functional groups upon reaction with nucleophiles such as alcohols or amines.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes in reactions like the Knoevenagel condensation.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

The reactivity of 1-ethyl-piperidine-4-carbaldehyde is influenced by the electron-donating ethyl group, which can stabilize intermediate species during these reactions.

1-Ethyl-piperidine-4-carbaldehyde can be synthesized through several methods:

  • Alkylation of Piperidine: Starting from piperidine, alkylation can be performed using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or by employing Vilsmeier-Haack reaction conditions.
  • Reduction of Precursors: Compounds such as 1-ethyl-piperidine-4-carboxylic acid can be reduced to yield the corresponding aldehyde.

The synthesis often requires careful control of reaction conditions to yield high purity products.

1-Ethyl-piperidine-4-carbaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Potential Drug Development: Given its structural properties, it may serve as a lead compound for developing new therapeutic agents targeting various diseases.
  • Chemical Research: It is used in research settings to study reaction mechanisms involving piperidine derivatives.

Interaction studies involving 1-ethyl-piperidine-4-carbaldehyde primarily focus on its reactivity with biological molecules and its potential effects on cellular pathways. Investigations into its interactions with enzymes or receptors could provide insights into its pharmacological properties and therapeutic potential.

Several compounds share structural similarities with 1-ethyl-piperidine-4-carbaldehyde, including:

Compound NameMolecular FormulaNotable Features
PiperidineC5H11NC_5H_{11}NBasic structure; lacks carbonyl functionality
4-PiperidoneC5H9NOC_5H_{9}NOKetone instead of aldehyde; used in medicinal chemistry
Ethyl 4-piperidinecarboxylateC8H15NO2C_8H_{15}NO_2Carboxylic acid derivative; different functional group

Uniqueness

1-Ethyl-piperidine-4-carbaldehyde is unique due to its specific combination of an ethyl substituent and an aldehyde functional group on a piperidine ring. This structure allows it to participate in a variety of

XLogP3

0.6

Dates

Modify: 2023-08-18

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